Bienvenue dans la boutique en ligne BenchChem!

Mal-C2-Gly3-EDA-PNU-159682

ADC Payload Cytotoxicity Topoisomerase II Inhibition

Mal-C2-Gly3-EDA-PNU-159682 is a differentiated drug-linker conjugate for ADC development, combining the potent DNA topoisomerase II inhibitor PNU-159682 with a cleavable, solubility-enhancing Mal-C2-Gly3-EDA linker. It uniquely overcomes resistance to auristatin-based therapies (e.g., MMAE) and enables homogeneous, high-DAR conjugates with reduced aggregation risk, making it critical for next-generation ADCs targeting solid tumors and relapsed/refractory B-cell malignancies. Generic alternatives are not equivalent.

Molecular Formula C46H53N7O18
Molecular Weight 991.9 g/mol
Cat. No. B12425239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-C2-Gly3-EDA-PNU-159682
Molecular FormulaC46H53N7O18
Molecular Weight991.9 g/mol
Structural Identifiers
SMILESCC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)NCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CCN7C(=O)C=CC7=O)O)N8CCOC(C8O2)OC
InChIInChI=1S/C46H53N7O18/c1-21-42-24(52-13-14-68-44(67-3)43(52)71-42)15-33(69-21)70-26-17-46(65,16-23-35(26)41(63)37-36(39(23)61)38(60)22-5-4-6-25(66-2)34(22)40(37)62)45(64)48-11-10-47-28(55)18-50-30(57)20-51-29(56)19-49-27(54)9-12-53-31(58)7-8-32(53)59/h4-8,21,24,26,33,42-44,61,63,65H,9-20H2,1-3H3,(H,47,55)(H,48,64)(H,49,54)(H,50,57)(H,51,56)/t21-,24-,26-,33-,42+,43+,44-,46-/m0/s1
InChIKeyHEFSNPRZMGSIAR-SLEKZCOWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-C2-Gly3-EDA-PNU-159682: ADC Linker-Payload Conjugate with PNU-159682 for Targeted Oncology Research


Mal-C2-Gly3-EDA-PNU-159682 (CAS 2259318-53-9) is a drug-linker conjugate designed for the synthesis of antibody-drug conjugates (ADCs). It comprises the potent DNA topoisomerase II inhibitor PNU-159682, a metabolite of nemorubicin, conjugated via a cleavable Mal-C2-Gly3-EDA linker . The compound is a complex anthracycline derivative characterized by a maleimide group for thiol-specific conjugation, a triglycine spacer, and an ethylenediamine (EDA) moiety, which collectively enable the generation of homogeneous ADCs with precise drug-to-antibody ratios . PNU-159682 itself is a highly cytotoxic agent that intercalates DNA and induces DNA damage, and its potency is orders of magnitude greater than conventional anthracyclines like doxorubicin .

Why Mal-C2-Gly3-EDA-PNU-159682 Cannot Be Replaced by In-Class ADC Payloads


The performance of an ADC is critically dependent on the precise combination of payload potency, linker chemistry, and the resulting drug-to-antibody ratio (DAR) and conjugate stability. Substituting Mal-C2-Gly3-EDA-PNU-159682 with a generic alternative—such as a simple PNU-159682 payload without the optimized linker or a different anthracycline conjugate—is not equivalent. The specific Mal-C2-Gly3-EDA linker is cleavable and designed to release the active payload intracellularly, while the Gly3 spacer and EDA moiety are reported to enhance solubility and reduce aggregation, enabling higher DARs without compromising conjugate integrity . Moreover, the PNU-159682 payload itself demonstrates a unique mechanism of action and potency profile, which is distinct from other commonly used ADC warheads like auristatins (e.g., MMAE) and maytansinoids [1]. Therefore, direct substitution can lead to unpredictable changes in ADC stability, aggregation, pharmacokinetics, and ultimately, anti-tumor efficacy.

Quantitative Differentiation of Mal-C2-Gly3-EDA-PNU-159682 vs. Comparator ADC Payloads


Cytotoxicity of PNU-159682 Payload vs. Doxorubicin in Tumor Cell Lines

The PNU-159682 component of the conjugate is significantly more cytotoxic than the conventional anthracycline doxorubicin. In a panel of human tumor cell lines, PNU-159682 exhibits IC70 values in the range of 0.07-0.58 nM, representing a 2,360- to 790-fold increase in potency compared to its parent compound nemorubicin (MMDX) and a 6,420- to 2,100-fold increase compared to doxorubicin [1].

ADC Payload Cytotoxicity Topoisomerase II Inhibition

Cytotoxicity of PNU-159682 Payload vs. MMAE in Non-Hodgkin Lymphoma (NHL) Cell Lines

The PNU-159682 payload is more potent than the commonly used auristatin payload, monomethyl auristatin E (MMAE), across a panel of non-Hodgkin lymphoma (NHL) cell lines. In a cell viability assay, PNU-159682 demonstrated lower IC50 values compared to MMAE for each cell line tested .

ADC Payload Cytotoxicity Non-Hodgkin Lymphoma

Overcoming Resistance to Auristatin-Based ADCs with PNU-159682 Payload

ADCs constructed with a PNU-159682 derivative maintain their anti-tumor efficacy in xenograft models that have acquired resistance to MMAE-based ADCs. In a study where an anti-CD22 ADC was built using the same MC-vc-PAB linker and antibody as pinatuzumab vedotin but with a PNU-159682 payload, the resulting ADC (anti-CD22-NMS249) was shown to be at least as effective as the MMAE-based ADC in parental cell lines and retained its efficacy in cell lines with P-gp-mediated resistance to vc-MMAE conjugates [1].

ADC Drug Resistance Anthracycline Auristatin

In Vivo Tumor Regression with PNU-159682-Based Conjugates in Patient-Derived Xenograft (PDX) Models

Linker-payload conjugates utilizing PNU-159682, such as Mal-N(Me)-C6-N(Me)-PNU-159682, have demonstrated durable tumor regression in patient-derived xenograft (PDX) models. These conjugates showed sustained tumor regression in PDX models of non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) .

ADC In Vivo Efficacy PDX Models Tumor Regression

Enhanced Solubility and Reduced Aggregation with EDA-Gly3 Linker

The specific EDA-Gly3 linker component of this conjugate is designed to address common challenges in ADC formulation. It is reported to improve the solubility of the linker-payload construct and reduce aggregation, which in turn enables the preparation of ADCs with higher drug-to-antibody ratios (DARs) without compromising stability .

ADC Linker Solubility Aggregation Drug-to-Antibody Ratio

Key Application Scenarios for Mal-C2-Gly3-EDA-PNU-159682 in ADC Research and Development


Developing Next-Generation ADCs for Auristatin-Resistant Cancers

This linker-payload conjugate is ideally suited for building ADCs intended to treat malignancies that have developed resistance to auristatin-based therapies, such as those targeting CD22, CD79b, or other B-cell antigens. The evidence that PNU-159682-based ADCs maintain efficacy in MMAE-resistant xenografts [1] provides a strong rationale for using this conjugate to create novel therapeutics for relapsed/refractory non-Hodgkin lymphoma and other B-cell cancers.

Engineering ADCs with High DAR and Improved Biophysical Properties

For ADC programs aiming to achieve a higher drug-to-antibody ratio (DAR) to maximize potency, the EDA-Gly3 linker's reported ability to improve solubility and reduce aggregation makes this conjugate a valuable tool. Researchers can leverage this property to generate homogeneous ADCs with DARs >4 while mitigating the risks of aggregation-related toxicity and manufacturing difficulties.

Targeting Solid Tumors with Highly Potent Anthracycline Payloads

The demonstrated in vivo tumor regression in PDX models of non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) with a structurally related PNU-159682 conjugate supports the use of Mal-C2-Gly3-EDA-PNU-159682 for creating ADCs against solid tumor targets (e.g., HER2, TROP2, or other tumor-associated antigens). Its extreme potency, thousands of times greater than doxorubicin [2], may be essential for achieving meaningful responses in solid tumors with heterogeneous antigen expression.

Comparative ADC Payload Research and Benchmarking

Given the detailed comparative data available against both doxorubicin and MMAE [2], this conjugate serves as an excellent benchmark for evaluating novel ADC payloads and linker technologies. Researchers can use it as a reference standard to assess the relative potency, mechanism of action, and resistance profile of new compounds in their ADC discovery pipelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-C2-Gly3-EDA-PNU-159682

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.